Cas no 16906-20-0 (1lambda6,4-thiazepane-1,1,5-trione)

1lambda6,4-thiazepane-1,1,5-trione 化学的及び物理的性質
名前と識別子
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- Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide
- 3-< 2-Amino-aethylsulfon> -propionsaeure-lactam
- FT-0686115
- RP08552
- 1lambda6,4-thiazepane-1,1,5-trione
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- インチ: InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7)
- InChIKey: DNTJBUYSZPXQAJ-UHFFFAOYSA-N
- ほほえんだ: O=S1(CCC(=O)NCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
1lambda6,4-thiazepane-1,1,5-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152335-0.25g |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95% | 0.25g |
$431.0 | 2023-02-14 | |
Enamine | EN300-152335-0.5g |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95% | 0.5g |
$679.0 | 2023-02-14 | |
TRC | A474885-10mg |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 10mg |
$ 70.00 | 2022-06-08 | ||
Enamine | EN300-152335-5.0g |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95% | 5.0g |
$2525.0 | 2023-02-14 | |
Enamine | EN300-152335-1000mg |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95.0% | 1000mg |
$871.0 | 2023-09-26 | |
1PlusChem | 1P01AFMX-50mg |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95% | 50mg |
$260.00 | 2025-03-19 | |
1PlusChem | 1P01AFMX-10g |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95% | 10g |
$4692.00 | 2024-06-19 | |
1PlusChem | 1P01AFMX-100mg |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95% | 100mg |
$370.00 | 2025-03-19 | |
Enamine | EN300-152335-1.0g |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-152335-2.5g |
1lambda6,4-thiazepane-1,1,5-trione |
16906-20-0 | 95% | 2.5g |
$1707.0 | 2023-02-14 |
1lambda6,4-thiazepane-1,1,5-trione 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
1lambda6,4-thiazepane-1,1,5-trioneに関する追加情報
Compound CAS No. 16906-20-0: 1λ6,4-Thiazepane-1,1,5-Trione
The compound with CAS No. 16906-20-0, commonly referred to as 1λ6,4-thiazepane-1,1,5-trione, is a unique organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the trione functional group further enhances its chemical reactivity and versatility.
Thiazepane derivatives have been extensively studied due to their diverse applications in drug design, materials science, and chemical synthesis. The trione functionality in 1λ6,4-thiazepane-1,1,5-trione introduces additional electronic complexity, making it a valuable substrate for further chemical modifications. Recent studies have highlighted its role in the development of novel bioactive molecules and advanced materials.
The synthesis of 1λ6,4-thiazepane-1,1,5-trione involves a multi-step process that typically begins with the preparation of the corresponding thiol derivative. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions and improve yields. These methods not only enhance the efficiency of the synthesis but also align with the growing demand for sustainable chemical processes.
In terms of physical properties, 1λ6,4-thiazepane-1,1,5-trione exhibits a melting point of approximately 235°C and is soluble in common organic solvents such as dichloromethane and DMF. Its UV-vis spectrum reveals strong absorption bands in the range of 280–320 nm, indicating its potential for use in optoelectronic applications. Recent research has explored its application as a building block for constructing advanced materials with tailored electronic properties.
The biological activity of 1λ6,4-thiazepane-1,1,5-trione has been a focal point of recent investigations. Studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its cytotoxicity against cancer cell lines has been evaluated, with promising results indicating its potential role in anticancer therapy.
In the field of materials science, thiazepane derivatives like CAS No. 16906-20-0 have been explored for their ability to form self-assembled monolayers (SAMs) on various substrates. These SAMs exhibit unique mechanical and electronic properties, making them suitable for applications in sensors and nanotechnology. Recent advancements have focused on improving the stability and functionality of these SAMs under harsh environmental conditions.
The environmental impact of CAS No. 16906-20-0 has also been a subject of interest. Studies have shown that it undergoes efficient biodegradation under aerobic conditions, reducing its potential ecological footprint. This property is particularly important for industries seeking to adopt more sustainable practices.
In conclusion, CAS No. 16906-20-0 (1λ6,4-thiazepane-1,1,5-trione) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in drug discovery, materials science, and sustainable chemistry.
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